molecular formula C10H13NO2S B1391739 N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide CAS No. 294209-44-2

N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide

Cat. No.: B1391739
CAS No.: 294209-44-2
M. Wt: 211.28 g/mol
InChI Key: JYFDMPBRLUCSLC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide is a high-purity chemical compound with the molecular formula C 10 H 13 NO 2 S, offered for research and development purposes. This molecule features a methanesulfonamide group attached to the 1-position of the 2,3-dihydro-1H-indene (indane) scaffold . The indane structure is a privileged framework in medicinal chemistry, known for its presence in a wide range of bioactive molecules and its utility as a versatile synthetic intermediate . Researchers are increasingly interested in indane-derived compounds due to their broad spectrum of associated biological activities. While the specific applications of this compound are for the investigator to determine, compounds based on the indane structure have been investigated for various therapeutic areas. These include potential anticancer properties , antimicrobial and antiviral activities , and effects on the central nervous system . The structural motif is also a key component in approved therapeutics, such as the acetylcholinesterase inhibitor donepezil for Alzheimer's disease, underscoring the pharmacological relevance of this chemical class . This product is intended for use as a building block in organic synthesis and medicinal chemistry research. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFDMPBRLUCSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2,3-dihydro-1H-indene+methanesulfonyl chlorideThis compound\text{2,3-dihydro-1H-indene} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2,3-dihydro-1H-indene+methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

Case Studies

A notable study synthesized a series of dihydro-1H-indene derivatives, including N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide, which demonstrated significant antiproliferative activity against various cancer cell lines. For instance:

  • Compound 12d exhibited IC50 values ranging from 0.028 to 0.087 µM across four cancer lines, indicating potent anticancer properties.
  • The compound induced apoptosis and caused cell cycle arrest at the G2/M phase, underscoring its potential as an effective anticancer agent .
CompoundIC50 (µM)MechanismEffect on Cell Cycle
12d0.028-0.087Tubulin inhibitionG2/M arrest
12jNot specifiedTubulin inhibitionNot specified
12qNot specifiedTubulin inhibitionNot specified

Targeting Pathogenic Bacteria

This compound has been explored in the context of developing anti-virulence therapeutics against pathogenic bacteria. The compound's structure allows it to interfere with the action of mono-ADP-ribosyltransferase toxins , which are critical virulence factors produced by many bacterial pathogens . By inhibiting these toxins, the compound could reduce the pathogenicity of bacteria without exerting direct antimicrobial effects.

Neuroprotective Effects

Another promising application of this compound is in the development of selective monoamine oxidase B inhibitors. Monoamine oxidase B plays a significant role in the metabolism of neurotransmitters such as dopamine and is implicated in neurodegenerative diseases like Parkinson's disease.

Research Findings

A study focused on synthesizing various derivatives of 2,3-dihydro-1H-indene aimed to discover more potent and selective monoamine oxidase B inhibitors. The findings indicated that modifications to the indene structure could enhance selectivity and potency against monoamine oxidase B .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The table below summarizes key structural analogs of methanesulfonamide derivatives, highlighting substituent variations and their implications:

Compound Name Substituent Key Properties/Findings Reference
N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide (Target) 2,3-dihydroindenyl Partially saturated bicyclic system; potential for enhanced rigidity and lipophilicity. Inferred
N-(2-furylmethyl)methanesulfonamide Furylmethyl Detected in catalytic processes (<3% yield); polar furan ring may increase solubility.
N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide Phenolic with tert-butyl groups Quantum studies show optimized geometry; hydroxyl group enables H-bonding.
N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro-methanesulfonamide Diethyl-dihydroindenyl + trifluoromethyl Trifluoromethyl and ethyl groups enhance lipophilicity and metabolic stability.
N-(2,3-dihydroxypropyl)methanesulfonamide Dihydroxypropyl Hydrophilic substituent; synthesized via alkylation in DMF/CH₃I.

Key Observations :

  • In contrast, electron-donating groups (e.g., dihydroindenyl in the target compound) may reduce reactivity.
  • Lipophilicity : The dihydroindenyl scaffold (target) offers moderate lipophilicity, whereas trifluoromethyl and ethyl groups () significantly enhance it, favoring membrane permeability.
Physicochemical Properties
  • Solubility : Polar substituents (e.g., furylmethyl , dihydroxypropyl ) improve aqueous solubility. The target compound’s dihydroindenyl group may reduce solubility compared to these analogs.
  • Stability: Trifluoromethyl groups () confer metabolic resistance, while phenolic hydroxyl groups () may increase susceptibility to oxidation.
Computational and Analytical Characterization
  • Quantum Studies : For the tert-butyl/hydroxyphenyl analog (), HOMO-LUMO gaps and optimized geometries were calculated, revealing electronic transitions at ~300–400 nm. Similar studies could predict the target compound’s spectral behavior.
  • Spectroscopy: HRMS and NMR data for cathinone derivatives () with dihydroindenyl backbones demonstrate the utility of these techniques in structural elucidation.

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a unique indene structure combined with a methanesulfonamide functional group. This configuration is significant as it influences its chemical reactivity and biological interactions.

Compound Name Structural Features Unique Aspects
This compoundIndene structure with methanesulfonamideSpecific substitution pattern affecting reactivity
N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamideSimilar indene structureDifferent position of the methanesulfonamide group
5-bromo-6-nitro-2,3-dihydro-1H-indeneNitro and bromo substitutionsEnhanced reactivity due to electron-withdrawing groups

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The sulfonamide group is known for its versatility in forming interactions with target molecules, which can influence pharmacological outcomes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of sulfonamides can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The compound's structural features may enhance its effectiveness against certain pathogens.

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. The mechanism involves the inhibition of cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis. For instance, compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, making them potential candidates for further therapeutic exploration.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial viability at specific concentrations, showcasing the compound's potential as an antimicrobial agent.

Anticancer Research

In a study focused on anticancer properties, this compound was assessed for its ability to inhibit proliferation in cancer cell lines. The results revealed a dose-dependent response where higher concentrations led to increased apoptosis rates among treated cells.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide?

  • Methodological Answer : Synthesis typically involves coupling the indenyl scaffold with methanesulfonamide groups. A viable approach includes using Er(OTf)₃ as a catalyst in acetonitrile under argon, followed by purification via column chromatography (e.g., hexane:ethyl acetate gradients). Reaction monitoring via TLC and characterization by NMR (¹H/¹³C) and mass spectrometry ensures purity and structural confirmation. For derivatives, modifying substituents on the indenyl ring may require tailored protecting groups or alternative catalysts .

Q. How can X-ray crystallography be optimized for structural determination of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key steps include:
  • Growing high-quality crystals via vapor diffusion or slow evaporation.
  • Collecting intensity data with Mo/Kα radiation (λ = 0.71073 Å).
  • Resolving phase ambiguities using direct methods (e.g., SHELXD) and refining with SHELXL.
  • Validating thermal parameters and hydrogen bonding networks with WinGX .

Advanced Research Questions

Q. How does substitution on the indenyl moiety influence conformational flexibility and receptor binding?

  • Methodological Answer : Introducing chiral centers (e.g., 2,3-dihydro-1H-indene) reduces conformational flexibility compared to flexible analogs like trifluoromethylbenzene. Computational docking (e.g., AutoDock Vina) combined with NMR-based NOE studies can map binding poses to receptors such as muscarinic acetylcholine or AMPA receptors. Structure-activity relationship (SAR) studies show that rigidification enhances selectivity but may reduce off-target interactions .

Q. What computational strategies are effective for analyzing electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
  • HOMO-LUMO gaps (to predict charge transfer).
  • Molecular electrostatic potential (MEP) surfaces for nucleophilic/electrophilic sites.
  • Global reactivity descriptors (electronegativity, chemical hardness) using Gaussian or ORCA software. Solvent effects are modeled via PCM or SMD .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or metabolite interference. Strategies include:
  • Reproducing assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Identifying metabolites via LC-MS (e.g., detecting sulfentrazone derivatives with dichlorophenyl groups) .
  • Cross-validating activity using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide
Reactant of Route 2
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N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide

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